Cas no 62037-45-0 (ac-ala-ala-pro-ala-amc)

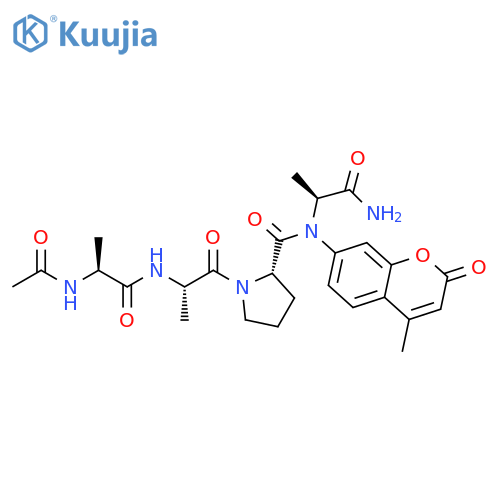

ac-ala-ala-pro-ala-amc structure

商品名:ac-ala-ala-pro-ala-amc

CAS番号:62037-45-0

MF:C26H33N5O7

メガワット:527.569526433945

CID:956046

ac-ala-ala-pro-ala-amc 化学的及び物理的性質

名前と識別子

-

- ac-ala-ala-pro-ala-amc

- N-ACETYL-L-ALA-ALA-PRO-ALA-7-AMIDO-4-METHYLCOUMARIN

- ACETYL-ALA-ALA-PRO-ALA-7-AMIDO-4-METHYLCOUMARIN

- N-acetyl-alanyl-alanyl-prolyl-alanyl-amidomethylcoumarin

- AC-AAPA-AMC

- L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- (9CI)

-

- インチ: 1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)31(16(4)23(27)34)26(37)20-7-6-10-30(20)25(36)15(3)29-24(35)14(2)28-17(5)32/h8-9,11-12,14-16,20H,6-7,10H2,1-5H3,(H2,27,34)(H,28,32)(H,29,35)/t14-,15-,16-,20-/m0/s1

- InChIKey: SBRZLKAJMKXSMT-ULMVMLMRSA-N

- ほほえんだ: C(N)(=O)[C@H](C)N(C(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(C)=O)C1=CC=C2C(=C1)OC(=O)C=C2C

計算された属性

- せいみつぶんしりょう: 527.23800

- 水素結合ドナー数: 4

- 水素結合受容体数: 12

- 重原子数: 38

- 回転可能化学結合数: 13

じっけんとくせい

- PSA: 166.92000

- LogP: 1.74850

ac-ala-ala-pro-ala-amc 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A217180-10mg |

Ac-Ala-Ala-Pro-Ala-AMC |

62037-45-0 | 10mg |

$ 615.00 | 2022-06-08 | ||

| TRC | A217180-5mg |

Ac-Ala-Ala-Pro-Ala-AMC |

62037-45-0 | 5mg |

$ 375.00 | 2022-06-08 | ||

| TRC | A217180-25mg |

Ac-Ala-Ala-Pro-Ala-AMC |

62037-45-0 | 25mg |

$ 1230.00 | 2022-06-08 |

ac-ala-ala-pro-ala-amc 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

62037-45-0 (ac-ala-ala-pro-ala-amc) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量